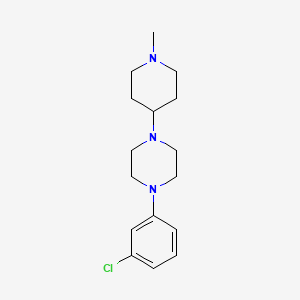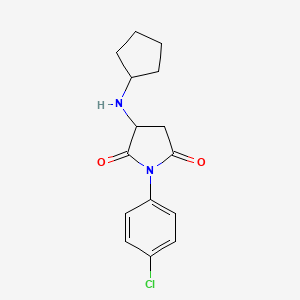![molecular formula C27H26N2O B5158477 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158477.png)
1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that belongs to the class of arylpiperazine derivatives. It has been widely studied for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone involves its binding to serotonin receptors in the brain. The compound acts as an agonist for these receptors, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. The compound has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone is its high selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone has several potential future directions. One area of research is the development of new compounds that are based on the structure of this compound, but with improved pharmacological properties. Another area of research is the investigation of the compound's therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, studies could be conducted to determine the optimal dosage and administration of the compound for therapeutic use.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. Its high selectivity for serotonin receptors makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. Future research could focus on the development of new compounds based on the structure of this compound, as well as investigating its therapeutic potential in other neurological disorders.
Synthesemethoden
The synthesis of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone involves a multi-step process that has been described in several research articles. The initial step involves the condensation of 4-(9-anthrylmethyl)-1-piperazine with 4-chlorobenzophenone in the presence of potassium carbonate and dimethylformamide. This reaction produces the intermediate product, which is then subjected to further steps involving reduction, acetylation, and purification to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Studies have also shown that the compound has antipsychotic properties and can be used as an alternative to traditional antipsychotic drugs.
Eigenschaften
IUPAC Name |
1-[4-[4-(anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c1-20(30)21-10-12-24(13-11-21)29-16-14-28(15-17-29)19-27-25-8-4-2-6-22(25)18-23-7-3-5-9-26(23)27/h2-13,18H,14-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJSKBZDSLLUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)

![N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5158448.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5158454.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B5158462.png)
![N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)

![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)